molecular formula C₂₈H₃₇N₃O₄ B1144587 1'-ヒドロキシビラスチン CAS No. 1638785-23-5

1'-ヒドロキシビラスチン

カタログ番号 B1144587
CAS番号: 1638785-23-5
分子量: 479.61
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bilastine is a second-generation H1 antihistamine designed to alleviate allergy symptoms with minimal side effects. It is recognized for its high specificity and affinity to the H1 receptor, offering a promising profile for therapeutic applications without significant sedation or cardiovascular effects.

Synthesis Analysis

The synthesis of Bilastine employs a new and efficient route, avoiding the use of hazardous materials and tedious steps found in previous methods. This alternative synthesis highlights a convergent strategy, optimizing yield and reducing the number of steps required for production (Collier et al., 2011).

Molecular Structure Analysis

Bilastine's molecular structure, characterized by its potent binding affinity to the H1 receptor, contributes to its long duration of action. The molecule contains a hydrophilic carboxylic substituent, indicative of its selective action and minimal central nervous system penetration, leading to a lower risk of sedative effects (Sharma et al., 2021).

科学的研究の応用

アレルギー性鼻炎の治療

1'-ヒドロキシビラスチン: は、鼻詰まり、くしゃみ、鼻のかゆみを特徴とするアレルギー性鼻炎の治療に使用されます。 これは抗ヒスタミン薬として作用し、鼻腔のヒスタミン受容体の作用を阻害することで、アレルギー症状を軽減します {svg_1}.

慢性蕁麻疹の管理

慢性蕁麻疹の管理において、慢性蕁麻疹は皮膚に痒みを伴う隆起した発疹を引き起こす疾患です。1'-ヒドロキシビラスチンは症状の緩和に役立ちます。 これは、持続的な皮膚の発疹や蕁麻疹に伴う不快感を軽減するのに役立ちます {svg_2}.

眼のアレルギー症状の緩和

この化合物は、かゆみのある炎症を起こした目のような眼のアレルギー症状の緩和にも効果的です。 これは、アレルギー性結膜炎に苦しむ人にとって特に有益であり、目の赤みと炎症を軽減します {svg_3}.

薬物動態研究

1'-ヒドロキシビラスチンは、その吸収、分布、代謝、および排泄を理解するための薬物動態研究の対象となっています。 これらの研究は、薬物の有効性と安全性を確保するために、適切な投与量と投与方法を決定するために不可欠です {svg_4}.

薬力学的研究

1'-ヒドロキシビラスチンの薬力学に関する研究は、ヒスタミンH1受容体拮抗薬としての作用機序に関する洞察を提供します。 体がヒスタミン受容体とどのように相互作用するかを理解することは、薬物の効果と潜在的な副作用を予測するのに役立ちます {svg_5}.

医薬品合成における不純物分析

この化合物は、医薬品ビラスチン中の潜在的な不純物の同定と合成に役割を果たしています。 これは、医薬品製品の品質を維持し、消費者使用の安全性確保のために不可欠です {svg_6}.

作用機序

Target of Action

1’-Hydroxy Bilastine is a derivative of Bilastine, which is a second-generation H1-antihistamine . The primary target of Bilastine is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its activation leads to symptoms such as nasal congestion and urticaria .

Mode of Action

Bilastine acts as a selective antagonist of the Histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Bilastine binds to the H1 receptor, preventing its activation by histamine . This action reduces the development of allergic symptoms due to the release of histamine from mast cells .

Pharmacokinetics

Bilastine exhibits favorable pharmacokinetic properties. It has a Tmax (time to reach maximum plasma concentration) of 1.13 hours . The absolute bioavailability is 61%, indicating a significant proportion of the drug reaches systemic circulation . There is no accumulation observed with daily dosing of 20-100 mg after 14 days . Its cmax (maximum plasma concentration) decreased by 25% and 33% when taken with a low fat and high fat meal compared to the fasted state .

Result of Action

The molecular and cellular effects of Bilastine’s action primarily involve the reduction of allergic symptoms. By antagonizing the H1 receptor, Bilastine prevents the activation of this receptor by histamine, thereby reducing the allergic response at the cellular level . This results in symptomatic relief from conditions like allergic rhinitis and chronic spontaneous urticaria .

Action Environment

The action, efficacy, and stability of Bilastine can be influenced by various environmental factors. For instance, the presence of food can decrease the bioavailability of Bilastine, as evidenced by the decrease in Cmax when taken with meals . Therefore, it is recommended to take Bilastine on an empty stomach for optimal absorption and efficacy .

生化学分析

Biochemical Properties

1’-Hydroxy Bilastine interacts with the histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . By binding to and preventing activation of the H1 receptor, 1’-Hydroxy Bilastine reduces the development of allergic symptoms due to the release of histamine from mast cells .

Cellular Effects

1’-Hydroxy Bilastine has been shown to reduce allergic symptoms such as nasal congestion and urticaria . It achieves this by inhibiting the histamine H1 receptor, thereby preventing the allergic response triggered by mast cells .

Molecular Mechanism

The molecular mechanism of 1’-Hydroxy Bilastine involves selective antagonism of the histamine H1 receptor . By binding to this receptor, it prevents the activation of the receptor by histamine, which is released during an allergic response . This reduces the development of allergic symptoms .

Temporal Effects in Laboratory Settings

The pharmacokinetics of 1’-Hydroxy Bilastine have been studied in healthy adults . After multiple dose administration, 1’-Hydroxy Bilastine reached a mean maximum blood concentration at a median time of 2.50 hours . The half-life of 1’-Hydroxy Bilastine in plasma was 7.88 hours .

Metabolic Pathways

1’-Hydroxy Bilastine does not interact significantly with the cytochrome P450 system and does not undergo significant metabolism in humans . It is mainly excreted in the feces (66.5%) with some excreted in the urine (28.3%) .

Transport and Distribution

It is known that Bilastine is mainly absorbed by the conjunctiva and shows low plasma concentration .

Subcellular Localization

Given its role as a histamine H1 receptor antagonist, it is likely to be localized at the cell membrane where the histamine H1 receptors are located .

特性

{ "Design of the Synthesis Pathway": "The synthesis of 1-Hydroxy Bilastine can be achieved through a multi-step process involving the conversion of Bilastine to an intermediate compound, followed by the introduction of a hydroxyl group. The key steps in the synthesis pathway include oxidation, reduction, and hydrolysis reactions.", "Starting Materials": [ "Bilastine", "Sodium hypochlorite", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Bilastine is oxidized using sodium hypochlorite to form the corresponding carboxylic acid intermediate.", "Step 2: The carboxylic acid intermediate is reduced using sodium borohydride to form the corresponding alcohol intermediate.", "Step 3: The alcohol intermediate is hydrolyzed using hydrochloric acid to form the corresponding hydroxy compound.", "Step 4: The hydroxy compound is neutralized using sodium hydroxide and purified using methanol and water." ] }

CAS番号

1638785-23-5

分子式

C₂₈H₃₇N₃O₄

分子量

479.61

同義語

4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-1-hydroxyethyl]-α,α-dimethyl-benzeneacetic Acid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。